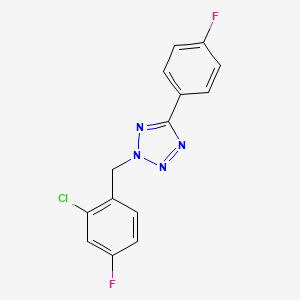![molecular formula C24H21ClN2O5S B11515067 1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate](/img/structure/B11515067.png)
1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-(phenoxymethyl)ethyl 4-chlorobenzoate is a complex organic compound that features a benzisothiazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-(phenoxymethyl)ethyl 4-chlorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzisothiazole core, followed by the introduction of the phenoxymethyl and 4-chlorobenzoate groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, converting them to amines or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nitrating mixtures, or Friedel-Crafts catalysts are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-(phenoxymethyl)ethyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-(phenoxymethyl)ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1,2-benzisothiazol-3(2H)-one,1,1-dioxide: Known for its antimicrobial properties.
4H-1,2,4-benzothiadiazine-1,1-dioxide: Studied for its antihypertensive and antidiabetic activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness: 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-(phenoxymethyl)ethyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H21ClN2O5S |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
[1-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-3-phenoxypropan-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H21ClN2O5S/c1-27(23-21-9-5-6-10-22(21)33(29,30)26-23)15-20(16-31-19-7-3-2-4-8-19)32-24(28)17-11-13-18(25)14-12-17/h2-14,20H,15-16H2,1H3 |
InChI Key |
BFJBVTRDFMBLND-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(COC1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol](/img/structure/B11514987.png)

![methyl 1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11514994.png)
![(2E)-1-[2-nitro-4-(trifluoromethyl)phenyl]-2-[1-(thiophen-2-yl)ethylidene]hydrazine](/img/structure/B11514999.png)
![2-({2-[(2-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-butoxyphenyl)acetamide](/img/structure/B11515003.png)
![5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11515008.png)
![(3E)-3-[4-(benzyloxy)-3,5-diiodobenzylidene]-5-phenylfuran-2(3H)-one](/img/structure/B11515010.png)

![2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11515016.png)

![(4Z)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11515022.png)
![6-Amino-4-(4-butoxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11515023.png)

![4-[(8xi,9xi,14xi,17beta)-Androstan-17-yloxy]-4-oxobutanoic acid](/img/structure/B11515035.png)
